2-(Pyrrolidin-1-yl)isonicotinaldehyde
Description
Contextual Significance of 2-(Pyrrolidin-1-yl)isonicotinaldehyde in Chemical Research
This compound, also known by its alternative name 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde, is classified as a heterocyclic building block. nih.govscbt.com This classification underscores its primary role as a foundational component for constructing more complex molecular structures. The significance of this compound lies in the amalgamation of two key heterocyclic systems: a pyrrolidine (B122466) ring and a pyridine (B92270) ring.
The pyrrolidine ring is a five-membered saturated heterocycle that is a prevalent scaffold in a vast array of biologically active natural products and synthetic drugs. nih.gov Its presence in a molecule can impart favorable physicochemical properties, such as increased solubility and the ability to form hydrogen bonds, which are often crucial for biological interactions. nih.gov Pyrrolidine derivatives are integral to the drug discovery process, serving as commercially viable intermediates for the synthesis of a variety of bioactive molecules. nih.gov
Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a fundamental structural motif in medicinal chemistry. frontiersin.org Pyridine-containing compounds exhibit a wide spectrum of biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for potential coordination with biological targets.
The strategic combination of these two heterocyclic moieties in this compound creates a molecule with a unique electronic and steric profile, making it a valuable tool for medicinal chemists and organic synthesis researchers. It serves as a versatile starting material for the elaboration into more complex structures with potential therapeutic applications.
Overview of Structural Features and Reactivity Potential
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 4-position with an aldehyde (carboxaldehyde) group. scbt.com
Key Structural Features:
Pyridine Ring: The aromatic pyridine ring acts as the core scaffold of the molecule. The nitrogen atom within the ring influences its electronic properties, making the ring electron-deficient.
Pyrrolidine Substituent: The pyrrolidine ring is attached to the pyridine core via a nitrogen-carbon bond. This saturated heterocyclic amine can influence the electron density of the pyridine ring and provides a stereocenter if substituted.
Aldehyde Group: The aldehyde functional group at the 4-position of the pyridine ring is a key site of reactivity. Aldehydes are well-known for their electrophilic nature and their participation in a wide range of chemical transformations.
Reactivity Potential:
The reactivity of this compound is primarily dictated by the aldehyde group and the electronic nature of the substituted pyridine ring.
Reactions of the Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for various chemical modifications. It can readily undergo reactions such as:
Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. For instance, the reaction of 2-aminopyridines with aldehydes is a known method for synthesizing fused heterocyclic systems. researchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other functionalized derivatives.
Influence of the Pyrrolidine Ring: The electron-donating nature of the pyrrolidinyl group can modulate the reactivity of the pyridine ring and the attached aldehyde. It can influence the regioselectivity of further substitution reactions on the pyridine ring.
Nucleophilic Aromatic Substitution: The pyridine ring, particularly with its electron-withdrawing aldehyde group, can potentially undergo nucleophilic aromatic substitution reactions, although this is generally less facile than in pyridinium (B92312) salts.
The combination of these structural features and reactivity patterns makes this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules with tailored properties.
Structure
2D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFMHRNVDJMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594598 | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-23-1 | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyrrolidin 1 Yl Isonicotinaldehyde and Its Key Precursors
Established Synthetic Pathways to 2-(Pyrrolidin-1-yl)isonicotinaldehyde
The construction of the this compound scaffold is most commonly achieved through the reaction of a suitably activated pyridine (B92270) precursor with pyrrolidine (B122466). This approach is efficient and allows for a direct installation of the pyrrolidine ring onto the pyridine core.
The principal synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes an isonicotinaldehyde derivative bearing a good leaving group, typically a halogen, at the 2-position of the pyridine ring. The electron-withdrawing nature of the aldehyde group and the ring nitrogen atom activates the 2-position towards nucleophilic attack.
In a typical procedure, a precursor such as 2-chloroisonicotinaldehyde (B27911) or 2-fluoroisonicotinaldehyde (B111655) is treated with pyrrolidine. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the leaving group. This addition is followed by the elimination of the halide ion, leading to the formation of the desired product. The reaction of 2-chloropyridine (B119429) with N-methylethanolamine is an analogous SNAr reaction used in the synthesis of other pharmaceutical intermediates. beilstein-journals.org
This subsection describes the same fundamental reaction as above but from the perspective of the amination agent. Pyrrolidine serves as the secondary amine that is introduced onto the pyridine ring. The reaction is a direct amination, where the C-N bond is formed between the heterocyclic ring and the pyrrolidine nitrogen. This transformation is a classic example of nucleophilic substitution on an electron-deficient aromatic system. The pyrrolidine ring is a common structural motif in a wide array of biologically active molecules and its introduction is a key step in many synthetic sequences. nih.govnih.gov
Precursors and Starting Materials in this compound Synthesis
The successful synthesis of the target compound is contingent on the availability of key precursors. The primary starting materials are:
Isonicotinaldehyde Derivatives: The most crucial precursors are 2-substituted isonicotinaldehydes. 2-Chloroisonicotinaldehyde and 2-fluoroisonicotinaldehyde are common choices. The halogen at the 2-position serves as an effective leaving group, facilitating the nucleophilic substitution reaction. The fluorine-substituted precursor is often more reactive than its chloro counterpart.
Pyrrolidine: As the incoming nucleophile, pyrrolidine is a readily available and fundamental starting material. organic-chemistry.org The synthesis of various pyrrolidine derivatives is a well-established field in organic chemistry, ensuring its accessibility for such reactions. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the presence of a base.
Solvent: Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) are typically employed to facilitate the reaction by solvating the intermediates.
Temperature: The reaction is often heated to increase the rate of substitution. Temperatures around 80°C are commonly reported. researchgate.net
Base: An ancillary base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (Et₃N), is frequently added. The base serves to neutralize the hydrogen halide (e.g., HCl or HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
The optimization of these conditions is crucial for maximizing the yield and minimizing the formation of byproducts. The table below summarizes typical conditions found in related synthetic procedures.
| Precursor 1 | Precursor 2 | Solvent | Temperature | Base | Reported Yield |
|---|---|---|---|---|---|
| 2-Haloisonicotinaldehyde | Pyrrolidine | Acetonitrile | 80°C | Not specified | Variable |
| 2-Haloisonicotinaldehyde | Pyrrolidine | DMSO | Elevated | K₂CO₃ | Good to High |
| 2-Haloisonicotinaldehyde | Pyrrolidine | DMF | Elevated | Triethylamine | Good to High |
Novel Synthetic Routes to this compound
While nucleophilic aromatic substitution remains the predominant method for synthesizing this compound, ongoing research in organic methodology continues to provide new avenues for C-N bond formation. Novel synthetic routes could potentially involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This type of reaction could, in principle, couple an unprotected or protected isonicotinaldehyde with pyrrolidine using a palladium or copper catalyst.
Another potential innovative approach is the photo-promoted ring contraction of pyridines with silylborane, which has been shown to produce pyrrolidine derivatives. nih.gov However, the application of these more modern techniques specifically for the synthesis of this compound is not yet widely reported in the literature, and the classical SNAr approach remains the most practical and established method.
Chemical Transformations and Derivatization Strategies of 2 Pyrrolidin 1 Yl Isonicotinaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group is a versatile functional group that readily undergoes nucleophilic addition and oxidation reactions. This reactivity is central to many derivatization strategies for 2-(Pyrrolidin-1-yl)isonicotinaldehyde.
The conversion of aldehydes to oximes is a fundamental reaction in organic chemistry, often used for the protection, purification, and characterization of carbonyl compounds. nih.gov This transformation involves the reaction of the aldehyde with hydroxylamine or its salts, typically hydroxylamine hydrochloride. The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime.
For this compound, this reaction yields the corresponding this compound oxime. Various methods have been developed for oxime synthesis, including classical procedures involving refluxing in alcohol with a base like pyridine (B92270), as well as greener, solvent-free approaches. nih.govijprajournal.com For instance, a highly efficient and environmentally friendly method involves grinding the carbonyl compound with hydroxylamine hydrochloride and bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov
Table 1: Synthesis of this compound Oxime
| Reactant | Reagent | Product |
|---|
This derivatization is significant as oximes are not merely stable derivatives but also serve as versatile intermediates for synthesizing other nitrogen-containing compounds such as nitriles, amides (via Beckmann rearrangement), and various heterocycles. nih.govnih.gov
The aldehyde group of this compound is susceptible to attack by carbon nucleophiles and can participate in various condensation reactions.
Addition of Organometallic Reagents: A key reaction involves the addition of organolithium or Grignard reagents to the aldehyde, resulting in the formation of a new carbon-carbon bond and a secondary alcohol. In one documented synthesis, this compound was treated with the lithium salt of 5-bromo-1,2,3-trimethoxybenzene (generated in situ using n-butyllithium) to produce the corresponding secondary alcohol intermediate. mdpi.com This alcohol can then be further oxidized to a ketone.
Condensation Reactions: Aldehydes readily undergo condensation reactions with compounds containing an active methylene (B1212753) group. For instance, isonicotinaldehyde (the parent aldehyde without the pyrrolidine (B122466) substituent) is known to react with substituted methylquinolines in the presence of a catalyst like p-toluenesulfonamide (p-TsNH₂) to form pyridylvinylquinolines. nih.gov This type of reaction, known as a Knoevenagel-type condensation, could be applied to this compound to synthesize analogous vinyl derivatives.
Another important class of reactions is reductive amination, which involves the initial formation of an imine or enamine via condensation with a primary or secondary amine, followed by reduction to the corresponding amine. acs.orglibretexts.org This two-step process provides a powerful method for forming C-N bonds.
Table 2: Examples of Condensation and Addition Reactions
| Reaction Type | Reactant | Reagent(s) | Product Type |
|---|---|---|---|
| Nucleophilic Addition | This compound | 1. 5-bromo-1,2,3-trimethoxybenzene + nBuLi 2. Aqueous workup | Diaryl-substituted secondary alcohol |
| Condensation (hypothetical) | This compound | Active methylene compound (e.g., substituted methylquinoline) + catalyst | Pyridylvinyl derivative |
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in synthetic pathways to access new analogues and derivatives. The resulting 2-(Pyrrolidin-1-yl)isonicotinic acid can then be converted into esters, amides, or other acid derivatives.
A variety of oxidizing agents can be employed for this purpose, ranging from classic metal-based reagents to more modern, milder, and environmentally benign methods. organic-chemistry.org In a related synthesis, the secondary alcohol formed from the addition reaction to this compound was oxidized to a ketone using pyridinium (B92312) dichromate (PDC). mdpi.com Strong oxidizing agents like PDC are also capable of converting aldehydes directly to carboxylic acids.
Modern synthetic methods offer several alternatives to traditional heavy metal oxidants:
Oxone: This potassium peroxymonosulfate-based reagent provides a highly efficient and mild method for aldehyde oxidation. organic-chemistry.org
N-Hydroxyphthalimide (NHPI): Used in catalytic amounts with oxygen as the terminal oxidant, NHPI offers a metal-free system for converting aldehydes to carboxylic acids. organic-chemistry.org
Iron(III) Nitrate: In hydrothermal conditions, iron(III) nitrate has been shown to anaerobically oxidize aldehydes to carboxylic acids in good yields. nih.gov
Table 3: Oxidation of this compound
| Reactant | Product | Potential Reagents |
|---|
Modifications of the Pyrrolidine Moiety
The pyrrolidine ring offers further opportunities for derivatization, although these are less explored in the specific context of this compound compared to reactions at the aldehyde. Insights can be drawn from the extensive chemistry of proline, which shares the pyrrolidine core structure. organic-chemistry.orgnih.gov
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can undergo substitution reactions, most commonly acylation or alkylation. While specific examples starting from this compound are not prominent in the surveyed literature, the principles of proline chemistry are directly applicable. organic-chemistry.org N-acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Such modifications can significantly alter the steric and electronic properties of the molecule.
The pyrrolidine ring, being a five-membered heterocycle, can undergo various transformations, including ring expansion. The chemistry of proline derivatives includes methods for regioisomeric ring expansion to form six-membered pipecolic acid structures. organic-chemistry.org Although a complex transformation, this strategy represents a potential route to novel scaffolds based on the 2-(substituted)-isonicotinaldehyde framework. Such reactions often involve multi-step sequences but can provide access to unique chemical space.
Functionalization of the Pyridine Ring System of this compound
The pyridine ring of this compound presents a unique electronic landscape for further chemical transformations. The reactivity of the ring is modulated by the competing electronic effects of the electron-donating pyrrolidine group at the C2 position and the electron-withdrawing aldehyde group at the C4 position. The pyrrolidine group, an amino substituent, is a strong activating group that increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (C3 and C5). Conversely, the isonicotinaldehyde moiety is a deactivating group, withdrawing electron density and directing incoming electrophiles to the meta positions (C3 and C5). The confluence of these effects makes the C3 and C5 positions the most probable sites for electrophilic attack.
Halogenation and Related Electrophilic/Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution: The activated nature of the pyridine ring in this compound facilitates electrophilic aromatic substitution reactions, such as halogenation. The directing effects of both the pyrrolidine and aldehyde groups converge on the C3 and C5 positions, making them susceptible to substitution. The acid-catalyzed hydrogen exchange at the 3-position of 2-aminopyridine derivatives has been studied, indicating the enhanced reactivity of this position towards electrophiles. While the pyridine nitrogen can be protonated under strongly acidic conditions, which would deactivate the ring, controlled conditions can achieve selective substitution.
Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed to introduce halogen atoms at the 3- and/or 5-positions. The degree of halogenation can be controlled by the stoichiometry of the reagents. The introduction of a halogen atom serves as a crucial handle for subsequent cross-coupling reactions.
Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The halogenated derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, involving the coupling of an organoboron compound with an organic halide. nih.govnih.gov A 3- or 5-halo-2-(pyrrolidin-1-yl)isonicotinaldehyde can be coupled with a wide range of aryl or vinyl boronic acids or esters to generate biaryl or vinyl-substituted pyridine derivatives. nih.govmdpi.com This reaction is of significant importance in the pharmaceutical industry for synthesizing bioactive compounds. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govcore.ac.uk
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction, co-catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties onto the pyridine ring of a halogenated this compound derivative. organic-chemistry.orgnih.gov This methodology is frequently used in the synthesis of natural products, heterocycles, and conjugated polymers. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com A halogenated this compound can react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction provides a direct method for the vinylation of the pyridine ring, typically with high stereoselectivity for the E-isomer. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions on Halopyridines
| Coupling Reaction | Catalyst/Precatalyst | Ligand (if any) | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DME, Toluene | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |
Advanced Derivatization for Complex Molecular Architectures
The functional groups present in this compound provide multiple avenues for its elaboration into more complex and architecturally diverse molecules, including diaryl compounds, fused heterocycles, and larger scaffold systems.
Construction of Diaryl Compounds
The construction of diaryl compounds, a common motif in pharmaceuticals and materials science, can be efficiently achieved using the Suzuki-Miyaura cross-coupling reaction. Starting from a halogenated derivative of this compound, coupling with various arylboronic acids provides a direct route to 2-(pyrrolidin-1-yl)-diarylpyridines. For instance, the Suzuki coupling of 2-bromo nicotinaldehyde derivatives with aryl boronic acids using a Pd(PPh₃)₄ catalyst has been shown to produce 2-aryl nicotinaldehydes in good to excellent yields. nih.gov This strategy allows for the systematic variation of the second aryl ring, enabling the exploration of structure-activity relationships in medicinal chemistry programs. The synthesis of various dicationic diarylpyridines has been reported through multi-step sequences often involving cross-coupling reactions. nih.gov
Synthesis of Fused Heterocyclic Systems
The aldehyde functionality of this compound is a key reactive handle for the construction of fused heterocyclic systems. Through condensation and cyclization reactions, new rings can be annulated to the pyridine core. For example, condensation of the aldehyde with active methylene compounds followed by intramolecular cyclization can lead to the formation of fused systems like pyrido[4,3-b]pyridines or other related heterocycles. One-pot multicomponent reactions are particularly powerful for building complex heterocyclic structures. For instance, a pyridine aldehyde can react with other components in a sequence of reactions to generate fused polycyclic systems. researchgate.net The synthesis of various fused heterocycles, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines, often starts from appropriately functionalized pyridine precursors. researchgate.netscirp.org
Table 2: Examples of Fused Heterocyclic Systems from Pyridine Aldehydes
| Starting Material Type | Reagents | Fused System Formed |
|---|---|---|
| Pyridine-3-carbaldehyde | Malononitrile, an enaminone | Pyrido[1,2-a]pyrimidine |
| 2-Chloropyridine-3-carbaldehyde | Amines, then cyclization | Pyrrolo[2,3-b]pyridine |
| Pyridine-4-carbaldehyde | 2-Aminoacetophenone | Pyrido[4,3-b]quinoline |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Acetophenones | Imidazo[1,2-a]pyridinyl-propenone |
Incorporation into Scaffold Systems
The this compound molecule itself can serve as a versatile scaffold or building block for the synthesis of larger, more complex molecular architectures. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for effective exploration of chemical space. nih.govresearchgate.net Its incorporation can significantly influence the physicochemical and pharmacological properties of a molecule. nih.gov
The pyridine ring provides a rigid core, while the aldehyde and pyrrolidine moieties offer orthogonal points for derivatization. The aldehyde can be converted into a variety of other functional groups (e.g., alcohol, carboxylic acid, imine) or used in reactions to link the scaffold to other molecular fragments. The pyrrolidine nitrogen can be part of a larger ring system or functionalized further. This modular nature allows for the systematic construction of compound libraries for drug discovery and other applications. The pyrrolidine scaffold has been incorporated into a vast array of biologically active compounds, and derivatives of 2-(pyrrolidin-1-yl)phosphonates have been synthesized to create diversely substituted molecules. mdpi.comnih.gov The pyrrolo[2,1-a]isoquinoline scaffold, which contains a pyrrolidine ring fused to another system, is found in a family of potent cytotoxic marine alkaloids. nih.govrsc.org
Reaction Mechanisms and Mechanistic Investigations
Proposed Mechanisms for Key Derivatization Reactions
The reactivity of 2-(Pyrrolidin-1-yl)isonicotinaldehyde is primarily centered around the aldehyde functional group, which readily undergoes nucleophilic attack. The presence of the electron-donating pyrrolidine (B122466) group at the 2-position and the electron-withdrawing nature of the pyridine (B92270) nitrogen influence the reactivity of the aldehyde. Key derivatization reactions include the formation of Schiff bases and enamines.
Schiff Base Formation:
The reaction of this compound with primary amines yields Schiff bases, also known as imines. This acid-catalyzed condensation reaction proceeds through a multi-step mechanism:
Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral carbinolamine intermediate.
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product.
Figure 1: Proposed Mechanism for Schiff Base Formation
Step 1: Nucleophilic attack of the primary amine on the aldehyde. Step 2: Proton transfer to form a carbinolamine. Step 3: Protonation of the hydroxyl group. Step 4: Elimination of water to form an iminium ion. Step 5: Deprotonation to yield the Schiff base.
Enamine Formation:
When this compound reacts with a secondary amine in the presence of an acid catalyst, an enamine is formed. The mechanism is similar to Schiff base formation up to the formation of the iminium ion.
Iminium Ion Formation: The initial steps involving nucleophilic attack, proton transfer, and dehydration are analogous to those in Schiff base formation, resulting in an iminium ion.
Deprotonation at the α-Carbon: Since the nitrogen in the iminium ion formed from a secondary amine lacks a proton to be removed, a proton is instead abstracted from the α-carbon (the carbon adjacent to the iminium carbon) by a weak base. This results in the formation of the neutral enamine product and regenerates the acid catalyst.
Kinetic and Thermodynamic Aspects of Transformations
While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature, general principles of analogous reactions can be applied.
Kinetic Considerations:
The rate of derivatization reactions is influenced by several factors:
Steric Hindrance: The bulky pyrrolidine group at the 2-position of the pyridine ring may exert some steric hindrance, potentially slowing down the approach of nucleophiles to the aldehyde group compared to un-substituted isonicotinaldehyde.
Electronic Effects: The electron-donating nature of the pyrrolidine group increases the electron density on the pyridine ring and, to a lesser extent, on the aldehyde group. This might slightly decrease the electrophilicity of the carbonyl carbon, potentially reducing the reaction rate with nucleophiles. Conversely, the electron-withdrawing pyridine nitrogen enhances the electrophilicity of the carbonyl carbon. The net effect is a balance of these opposing influences.
Catalyst Concentration: In acid-catalyzed reactions like Schiff base and enamine formation, the concentration of the acid catalyst plays a crucial role. The rate typically increases with catalyst concentration up to a certain point, after which protonation of the nucleophilic amine can occur, reducing its effective concentration and slowing the reaction.
Thermodynamic Considerations:
The formation of Schiff bases and enamines are generally reversible equilibrium reactions. The position of the equilibrium is influenced by the stability of the products and the removal of byproducts.
Product Stability: The stability of the resulting Schiff base or enamine is a key thermodynamic driving force. Conjugation of the C=N or C=C bond with the pyridine ring can contribute to the stability of the product.
Removal of Water: The removal of water, a byproduct of the condensation reaction, is critical to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation or the use of a dehydrating agent.
Below is a table summarizing the expected influence of various factors on the kinetics and thermodynamics of these reactions.
| Factor | Kinetic Effect | Thermodynamic Effect |
| Steric Hindrance (Pyrrolidine group) | Decreases reaction rate | May slightly destabilize the product |
| Electronic Effect (Pyrrolidine group) | Decreases electrophilicity of C=O, potentially slowing the reaction | May slightly destabilize the product through electron donation |
| Electronic Effect (Pyridine Nitrogen) | Increases electrophilicity of C=O, potentially accelerating the reaction | Stabilizes the product through conjugation |
| Acid Catalyst | Increases reaction rate | Does not affect the position of equilibrium |
| Removal of Water | No direct kinetic effect | Shifts equilibrium towards products |
Stereochemical Considerations in Reactions Involving this compound
Stereochemical outcomes become important when this compound reacts with chiral nucleophiles or when a new stereocenter is formed during the reaction.
The aldehyde carbon in this compound is prochiral. Nucleophilic attack on the carbonyl group can occur from two different faces (Re and Si faces), potentially leading to the formation of stereoisomers if the nucleophile is chiral or if a new stereocenter is generated.
Diastereoselectivity:
When reacting with a chiral amine, the formation of diastereomeric Schiff bases or enamines is possible. The relative amounts of the diastereomers formed will be determined by the difference in the activation energies of the transition states leading to each isomer. Steric interactions between the pyrrolidine group, the pyridine ring, and the substituents on the chiral amine in the transition state will play a crucial role in determining the diastereoselectivity of the reaction.
For instance, in the formation of a Schiff base with a chiral primary amine, two diastereomeric carbinolamine intermediates can be formed. The subsequent dehydration and formation of the imine may proceed with varying degrees of stereochemical control, depending on the reaction conditions and the nature of the chiral auxiliary.
While specific studies on the stereoselective reactions of this compound are limited, it is a critical area for consideration in the synthesis of chiral derivatives for applications in areas such as asymmetric catalysis and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation Studies
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
While the molecular formula is confirmed as C₁₀H₁₂N₂O, detailed mass spectrometry analysis, including specific m/z values of fragment ions and proposed fragmentation pathways under techniques like electron ionization (EI) or electrospray ionization (ESI), is not available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Specific absorption frequencies (cm⁻¹) from IR spectroscopy to confirm functional groups (such as the aldehyde C=O stretch or C-N bonds) and absorption maxima (λ_max) from UV-Vis spectroscopy to analyze the electronic structure have not been reported.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports of a single-crystal X-ray diffraction study for 2-(Pyrrolidin-1-yl)isonicotinaldehyde. Consequently, crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles, are not available.
To generate the scientifically accurate and detailed article as requested, access to primary research data from the synthesis and characterization of this specific compound would be required.
Theoretical and Computational Chemistry of 2 Pyrrolidin 1 Yl Isonicotinaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. For a compound like 2-(Pyrrolidin-1-yl)isonicotinaldehyde, these calculations can elucidate its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules. mdpi.comnih.gov For heterocyclic compounds like pyridine (B92270) derivatives, DFT methods, such as those using the B3LYP functional with a 6-311G** basis set, have been shown to provide results that are in good agreement with experimental data. mdpi.comdergipark.org.tr
A DFT study of this compound would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields important data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various quantum chemical parameters that describe the molecule's reactivity. These parameters include ionization potential, electron affinity, electronegativity, global hardness, and softness. dergipark.org.trijcce.ac.ir The results from such calculations help in understanding the relationship between the molecular structure and the chemical properties of the compound. dergipark.org.tr
Table 1: Key Parameters Obtainable from DFT Studies
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides insights into bond lengths, bond angles, and steric effects. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determine the molecule's electronic excitation properties and reactivity. |
| Electron Density | The distribution of electrons around the molecule. | Indicates regions of high or low electron density, predicting sites for electrophilic or nucleophilic attack. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Correlates with experimental infrared (IR) and Raman spectra for structural confirmation. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orglibretexts.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com In conjugated systems, this energy gap is often smaller, leading to longer wavelength absorption in UV-Vis spectroscopy. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) and pyridine rings, while the LUMO would likely be distributed over the electron-withdrawing aldehyde group and the pyridine ring. The specific energies and localizations of these orbitals would be determined through quantum chemical calculations, such as DFT.
Molecular Descriptors and Property Prediction
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the physicochemical and biological properties of compounds, a field known as Quantitative Structure-Activity Relationship (QSAR).
The Topological Polar Surface Area (TPSA) is a molecular descriptor calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. synblock.comscbt.com It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. Molecules with a lower TPSA are generally more capable of permeating cell membranes.
For this compound, the TPSA is calculated based on the contributions of the two nitrogen atoms and the one oxygen atom. The calculated value provides an estimate of its ability to cross biological membranes.
LogP, the logarithm of the partition coefficient between octanol and water, is the primary measure of a molecule's lipophilicity or hydrophobicity. This parameter is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for lipidic environments, while a negative value suggests higher water solubility. Computational methods are often used to predict this value, referred to as calculated LogP (cLogP).
Hydrogen bonds play a critical role in molecular recognition, such as the binding of a drug to its biological target. The number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms) in a molecule is a key determinant of its solubility and binding affinity. These counts are fundamental components of drug-likeness rules, such as Lipinski's Rule of Five. In the structure of this compound, there are no hydrogen atoms attached to nitrogen or oxygen, making it incapable of acting as a hydrogen bond donor. However, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows it to function as a hydrogen bond acceptor.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Formula | C₁₀H₁₂N₂O | Defines the elemental composition of the molecule. synblock.com |
| Molecular Weight | 176.22 g/mol | A fundamental physical property of the molecule. synblock.com |
| TPSA | 33.2 Ų | Suggests good potential for membrane permeability, including blood-brain barrier penetration. |
| cLogP | 1.65 | Indicates moderate lipophilicity and a balance between aqueous solubility and lipid permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The molecule can accept up to three hydrogen bonds via its N and O atoms. |
Rotatable Bond Analysis and Conformational Flexibility
The conformational flexibility of this compound is primarily dictated by the rotation around key single bonds. A rotatable bond is defined as any single bond, not in a ring, that is connected to a non-terminal heavy atom. For this compound, the critical rotatable bond is the one connecting the pyrrolidine ring to the pyridine ring (C-N bond). Rotation around this bond determines the relative orientation of the two heterocyclic rings.
The pyrrolidine ring itself is not planar and exhibits puckering, typically adopting envelope or twist conformations. nih.gov The motional restrictions of the proline pyrrolidine ring, a similar structure, allow it to act as a turn inducer in many peptides and proteins. nih.gov In N-acyl-pyrrolidines, the N-acyl functionality tends to drive the aliphatic substituents into a preferred axial orientation, restricting the possible conformations of the pyrrolidine ring. researchgate.net
Table 1: Key Rotatable Bonds in this compound and Their Impact on Conformation
| Bond | Description | Expected Conformational Impact |
| C(pyridine)-N(pyrrolidine) | Connects the two heterocyclic rings. | Determines the overall spatial arrangement of the rings relative to each other. Rotation can be sterically hindered. |
| C(pyridine)-C(aldehyde) | Connects the aldehyde group to the pyridine ring. | Influences the accessibility and reactivity of the aldehyde functionality. |
The conformational analysis of this molecule is essential for understanding how it might interact with biological targets, as different conformers may present distinct pharmacophoric features.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. By simulating the atomic motions of the molecule in a given environment (e.g., in a solvent like water), MD can reveal the preferred conformations and the energy barriers between them.
An MD simulation would typically involve the following steps:
System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules.
Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.
Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations.
Analysis of the MD trajectory can provide a wealth of information, including:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Dihedral Angle Analysis: To characterize the rotation around specific bonds and identify stable rotamers.
Clustering Analysis: To group similar conformations and identify the most populated conformational states.
The results of such simulations can be visualized as a conformational energy landscape, where low-energy regions correspond to stable conformations. This landscape is crucial for understanding the dynamic behavior of the molecule and its potential binding modes to a target protein.
In Silico-Guided Design of Derivatives and Analogues
The insights gained from theoretical and computational studies can guide the design of new derivatives and analogues of this compound with improved properties. rsc.org
Structure-based design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. If the target for this compound is known, molecular docking simulations can be used to predict how the molecule and its derivatives bind to the active site.
The general principles of structure-based design in this context would involve:
Identifying Key Interactions: Analyzing the binding mode of the parent compound to identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target.
Scaffold Hopping and Functional Group Modification: Replacing the pyridine or pyrrolidine rings with other bioisosteric groups to explore new chemical space and improve properties like binding affinity, selectivity, or metabolic stability. nih.gov
Fragment-Based Growth: Adding new functional groups to the core structure to form additional favorable interactions with the target.
Table 2: Examples of In Silico-Guided Modifications to this compound
| Modification Strategy | Rationale | Example Derivative |
| Addition of a hydroxyl group to the pyrrolidine ring | To introduce a hydrogen bond donor/acceptor for improved target interaction. | 2-((3-hydroxypyrrolidin)-1-yl)isonicotinaldehyde |
| Substitution on the pyridine ring | To modulate electronic properties and explore new binding pockets. | 2-(Pyrrolidin-1-yl)-5-fluoroisonicotinaldehyde |
| Replacement of the aldehyde group | To alter reactivity and introduce different interaction types. | (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol |
The modification of the parent structure will inevitably alter its steric and electronic properties, which in turn will affect its biological activity and physicochemical properties.
Steric Effects: The size and shape of substituents can significantly impact the conformational preferences of the molecule and its ability to fit into a binding site. nih.gov For instance, introducing a bulky substituent on the pyrrolidine ring could restrict the rotation around the C-N bond, locking the molecule into a specific conformation. nih.gov While this can be beneficial if it's the bioactive conformation, it can also lead to a loss of activity if it prevents the molecule from adopting the necessary shape for binding.
Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the molecule's reactivity, polarity, and ability to form specific interactions. acs.orgrsc.org Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the basicity of the pyridine nitrogen and affect its ability to act as a hydrogen bond acceptor. nih.gov Conversely, electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density on the ring and enhance certain interactions. youtube.com These electronic modifications can be quantified using parameters like the Hammett constant to establish quantitative structure-activity relationships (QSAR).
Applications in Organic Synthesis and Chemical Sciences
Role as a Versatile Building Block in Heterocyclic Chemistry
2-(Pyrrolidin-1-yl)isonicotinaldehyde serves as a valuable precursor in the synthesis of more complex heterocyclic systems. The aldehyde functional group is a key reactive site, enabling a variety of chemical transformations such as condensation and cycloaddition reactions. These reactions allow for the construction of fused heterocyclic rings, which are prevalent in many biologically active molecules.
The pyrrolidine (B122466) moiety, a saturated five-membered nitrogen-containing ring, is a common structural motif in numerous natural products and synthetic drugs. Its presence in this compound makes this compound an attractive starting material for the synthesis of novel pyrrolidine-containing derivatives. The synthesis of such derivatives is a significant area of research in medicinal chemistry due to the wide range of biological activities associated with the pyrrolidine ring system.
Research in heterocyclic chemistry often focuses on the development of efficient synthetic routes to novel molecular architectures. Building blocks like this compound are instrumental in this endeavor, providing a readily available and functionalized core upon which greater molecular complexity can be built. For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and subsequent cyclization to afford various heterocyclic frameworks. While specific, extensively documented examples of the use of this compound in the synthesis of a wide array of heterocycles are not prevalent in readily accessible literature, its structural features strongly support its potential as a versatile building block.
Scaffold for the Development of Advanced Chemical Entities
In the field of medicinal chemistry and drug discovery, the concept of a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds. The pyrrolidine ring is widely recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.govresearchgate.net This is attributed to its three-dimensional structure, which can effectively present substituents in specific spatial orientations to interact with biological targets. nih.gov
The combination of the pyrrolidine ring with a pyridine (B92270) nucleus in this compound provides a unique scaffold for the development of advanced chemical entities. The pyridine ring itself is another critical scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.com The dual presence of these important heterocyclic systems suggests that derivatives of this compound could exhibit interesting pharmacological properties.
While direct and extensive studies showcasing this compound as a foundational scaffold for large compound libraries are not widely reported, its potential is evident. The aldehyde group offers a convenient handle for diversification, allowing for the attachment of various molecular fragments through reactions like reductive amination, Wittig reactions, and the formation of imines, which can then be further elaborated. This would enable the systematic exploration of the chemical space around this scaffold to identify novel compounds with desired biological activities.
Table 1: Key Reactions for Scaffold Elaboration
| Reaction Type | Reagents | Potential Products |
| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides | Alkenes |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Carbonyls |
| Aldol Condensation | Ketones/Aldehydes | β-Hydroxy Carbonyls |
This table represents potential synthetic transformations based on the functional groups present in this compound.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions.
The Ugi reaction, for example, is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like molecule. ijpsjournal.com The Passerini reaction is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov The presence of the aldehyde group in this compound makes it a potential candidate for participation in these and other MCRs.
The use of this compound in MCRs would allow for the one-pot synthesis of complex molecules containing the pyrrolidinyl-pyridine core. This approach would be particularly valuable for the creation of libraries of compounds for high-throughput screening in drug discovery programs. Despite the theoretical potential, specific examples of the utilization of this compound in multi-component reactions are not extensively documented in the scientific literature. However, the reactivity of aldehydes in MCRs is a well-established principle in organic synthesis, suggesting that this compound could indeed be a viable substrate for such transformations.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Currently, 2-(Pyrrolidin-1-yl)isonicotinaldehyde is primarily recognized as a research chemical, available for use in proteomics and other specialized research applications. scbt.com There is a notable lack of in-depth studies focusing specifically on its biological activity or detailed synthetic methodologies in peer-reviewed literature. The existing research landscape is therefore more defined by the broader classes of compounds to which it belongs. The pyrrolidine (B122466) ring is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.gov Similarly, the pyridine (B92270) scaffold is of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents and its ability to improve properties like water solubility. researchgate.netnih.gov Research on related isonicotinaldehyde derivatives has explored their synthesis and potential applications, including in the development of novel bioactive compounds. nih.govresearchgate.net
Emerging Avenues for Synthetic Exploration
Future synthetic exploration of this compound could focus on several promising avenues. One key area is the development of novel, efficient synthetic routes. While general methods for the synthesis of pyrrolidine and pyridine derivatives exist, optimizing these for the specific production of this compound could lead to higher yields and purity. cymitquimica.comrdd.edu.iq For instance, photo-promoted ring contraction of pyridines offers a modern strategy to access pyrrolidine skeletons from readily available starting materials. nih.govosaka-u.ac.jp
Furthermore, the aldehyde group presents a versatile handle for a variety of chemical transformations. This could be exploited to synthesize a library of derivatives. Reactions such as reductive amination, Wittig reactions, and condensations could be employed to introduce a wide range of functional groups, leading to novel compounds with potentially interesting biological activities. The development of one-pot synthesis methodologies for fused pyridine derivatives could also be adapted to create more complex molecular architectures based on the this compound framework. acs.org
Potential for Advanced Mechanistic and Computational Studies
The study of this compound and its derivatives would greatly benefit from advanced mechanistic and computational investigations. Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net Such studies can provide insights into the preferred sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives.
Molecular docking studies could be used to predict the binding affinity and interaction modes of this compound and its analogs with various biological targets. This in-silico screening can help to identify potential therapeutic applications and prioritize compounds for further experimental evaluation. nih.gov Computational analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would also be crucial in the early stages of drug discovery to assess the pharmacokinetic profiles of new derivatives. auctoresonline.org
Future Directions in Scaffold Diversification and Application
Scaffold diversification, a key strategy in drug discovery, holds significant promise for the this compound core. Scaffold hopping, which involves replacing the central core of a molecule while retaining its biological activity, could lead to the discovery of novel chemotypes with improved properties. nih.govnih.govchemrxiv.org By using the 2-(pyrrolidin-1-yl)pyridine (B2521158) moiety as a starting point, medicinal chemists could design and synthesize new scaffolds with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the physical-chemical properties of 2-(Pyrrolidin-1-yl)isonicotinaldehyde?
- Answer : Key properties such as melting point, boiling point, and solubility can be determined experimentally using differential scanning calorimetry (DSC) for thermal analysis, gas chromatography (GC) for volatility, and UV-Vis spectroscopy for solubility profiling. However, current safety data sheets (SDS) lack explicit values, necessitating empirical measurement . For structural confirmation, use H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), cross-referencing with CAS registry data (CAS 1228666-44-1) .
Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?
- Answer : Based on SDS guidelines, wear respirators with P95 (US) or P1 (EU) particle filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations. Full protective clothing, nitrile gloves, and safety goggles are mandatory to prevent skin/eye contact. Ensure compliance with NIOSH or CEN standards for respiratory protection .
Q. How should researchers assess acute toxicity risks associated with this compound?
- Answer : While specific acute toxicity data is unavailable in SDS, follow precautionary protocols: conduct in vitro cytotoxicity assays (e.g., MTT assay on mammalian cell lines) and refer to analogous pyrrolidine derivatives for hazard extrapolation. Prioritize fume hood use and minimize airborne exposure .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under reactive conditions be resolved?
- Answer : Design controlled stability studies using variable-temperature NMR or in-situ FTIR to monitor degradation pathways. Compare results across solvents (polar vs. nonpolar) and oxidizing/reducing environments. Cross-validate with thermogravimetric analysis (TGA) to identify decomposition thresholds .
Q. What experimental strategies mitigate risks of unintended byproducts during its use in multi-step syntheses?
- Answer : Employ real-time reaction monitoring via LC-MS or GC-MS to detect intermediates. Optimize reaction conditions (e.g., inert atmosphere, stoichiometric control) to suppress side reactions. Validate purity at each step using preparative HPLC and H NMR integration .
Q. How to evaluate the compound’s environmental persistence in laboratory waste streams?
- Answer : Conduct biodegradability tests (e.g., OECD 301F) and aquatic toxicity assays (e.g., Daphnia magna LC). Prevent drainage system contamination by implementing waste neutralization protocols (e.g., acid-base treatment) and adsorption using activated carbon .
Methodological Considerations for Data Interpretation
Q. What analytical approaches address discrepancies in reported logP (octanol-water partition coefficient) values?
- Answer : Use shake-flask method with HPLC-UV quantification for experimental determination. Cross-check with computational tools (e.g., ACD/LogP). Account for pH-dependent ionization effects, as the pyrrolidine group may influence partitioning .
Q. How to design dose-response studies for potential mutagenicity?
- Answer : Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98/TA100. Include metabolic activation (S9 mix) and negative/positive controls. For conflicting results, repeat assays with varying concentrations and statistical power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
